molecular formula C19H17F2NO2 B4302586 3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Cat. No. B4302586
M. Wt: 329.3 g/mol
InChI Key: MMGDUWCNRAKHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one, also known as DMC, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it a useful tool for studying various biochemical and physiological processes.

Mechanism of Action

3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one works by binding to specific enzymes, known as kinases, and inhibiting their activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific kinase being targeted.
Biochemical and Physiological Effects:
3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells. Additionally, 3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one in lab experiments is its ability to selectively target specific enzymes, allowing researchers to study the effects of inhibiting these enzymes on various biochemical and physiological processes. However, one limitation of using 3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one. One area of focus could be the development of new cancer therapies based on the inhibition of specific kinases targeted by 3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one. Additionally, researchers could explore the potential use of 3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one in the treatment of other diseases, such as inflammatory disorders. Finally, further studies could be conducted to better understand the mechanisms of action of 3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one and its potential applications in various fields of scientific research.

Scientific Research Applications

3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one has been used in various scientific research studies, particularly in the field of cancer research. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

3-(2,4-difluoroanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO2/c1-24-17-5-2-12(3-6-17)13-8-15(11-16(23)9-13)22-19-7-4-14(20)10-18(19)21/h2-7,10-11,13,22H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGDUWCNRAKHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
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3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
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3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
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3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
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3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
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3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

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